氮杂环丁烷-3-胺

描述

Synthesis Analysis

The synthesis of Azetidin-3-amines can be challenging but has been achieved through straightforward methodologies. A single-step synthesis starting from bench-stable, commercial materials has been presented, showing moderate to high yields with secondary amines and moderate to low yields with primary amines (Wang & Duncton, 2020). Additionally, palladium-catalyzed intramolecular amination of C-H bonds at the γ and δ positions has been developed, highlighting the use of unactivated C(sp3)-H bonds as functional groups in organic synthesis (He et al., 2012).

Molecular Structure Analysis

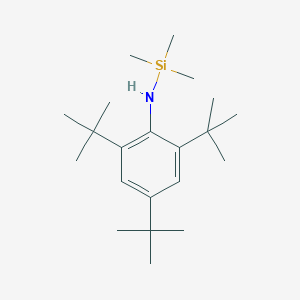

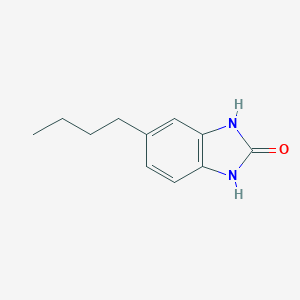

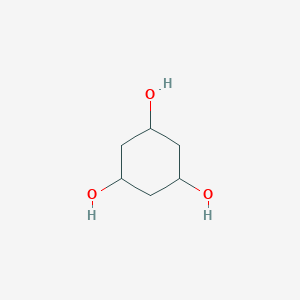

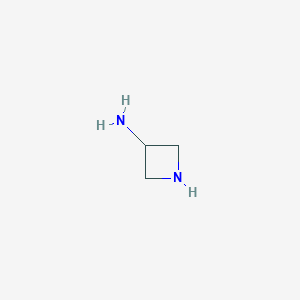

Azetidin-3-amines are characterized by their strained four-membered nitrogen heterocycle, which has not been found in nature but serves as versatile substrates for the synthesis of functionalized azetidines (Ye, He, & Zhang, 2011). The molecular structure allows for a range of reactivities and is a key aspect of their utility in chemistry.

Chemical Reactions and Properties

Azetidin-3-amines participate in a variety of chemical reactions. The reaction of 1-t-butylazetidinyl-3 tosylate with amines and mercaptans has been studied, producing 3-amino and 3-mercapto-azetidine derivatives, with ring cleavage observed under certain conditions (Chen, Kato, & Ohta, 1968). Furthermore, azetidin-3-ones from (S)-α-amino acids and their reactions with nucleophiles have been explored, offering a route to new amino-alcohol and amino-acid derivatives (Podlech & Seebach, 1995).

Physical Properties Analysis

The physical properties of Azetidin-3-amines, such as solubility, melting point, and boiling point, are essential for their practical application in synthesis and drug design. However, specific studies focused exclusively on these properties were not highlighted in the papers retrieved, indicating a potential gap in the literature.

Chemical Properties Analysis

Azetidin-3-amines exhibit unique chemical properties due to their strained nitrogen-containing four-membered ring. This strain impacts their reactivity, making them valuable intermediates in organic synthesis. Their chemical properties facilitate the formation of diverse compounds, including those with biological activity (Sharma, Maheshwari, & Bindal, 2013). Additionally, the synthesis of new azetidine and oxetane amino acid derivatives through Aza-Michael addition demonstrates their versatility (Gudelis et al., 2023).

科学研究应用

新型杂环氨基酸衍生物的合成

氮杂环丁烷-3-胺用于合成含有氮杂环丁烷和氧杂环丁烷环的新型杂环氨基酸衍生物 . 起始的(N-Boc-氮杂环丁烷-3-亚基)乙酸酯是由(N-Boc)氮杂环丁烷-3-酮通过DBU催化的Horner–Wadsworth–Emmons反应得到,然后与NH-杂环进行aza-Michael加成反应,得到目标官能化的3-取代的3-(乙酰氧基甲基)氮杂环丁烷 .

反应性和稳定性

氮杂环丁烷的反应性是由其相当大的环张力驱动的,而另一方面,氮杂环丁烷比相关的氮丙啶稳定得多 . 这意味着氮杂环丁烷既便于操作,又具有独特的反应性,可以在合适的反应条件下触发 .

合成方法

这篇综述按氮杂环丁烷的合成方法以及用于氮杂环丁烷功能化的反应类型进行组织 . 这包括由相应的溴化吡唑-氮杂环丁烷杂化物与硼酸进行Suzuki–Miyaura交叉偶联 .

药物发现

氮杂环丁烷被用作药物发现中的基序 . 氮杂环丁烷在氮杂杂环分子中的药效团亚基用于各种天然和合成产品,这些产品表现出各种生物活性 .

聚合

作用机制

未来方向

属性

IUPAC Name |

azetidin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H8N2/c4-3-1-5-2-3/h3,5H,1-2,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDPKMJDUXJFKOI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H8N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70363972 | |

| Record name | Azetidin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70363972 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

72.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

102065-86-1 | |

| Record name | Azetidin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70363972 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the significance of synthesizing N-unsubstituted azetidin-3-amines?

A1: N-unsubstituted azetidin-3-amines are valuable building blocks in organic synthesis, particularly in medicinal chemistry. They serve as key intermediates for the development of pharmaceuticals and other biologically active compounds. The presence of the reactive amino group at the 3-position of the azetidine ring allows for diverse chemical modifications, enabling the fine-tuning of desired biological activities. The research paper presents a novel and efficient method to synthesize these compounds using readily available starting materials and mild reaction conditions [].

Q2: What is the synthetic route described in the paper for obtaining azetidin-3-amines?

A2: The paper outlines a two-step synthesis of azetidin-3-amines starting from 1-azabicyclo[1.1.0]butanes. First, a ring-opening reaction occurs when the strained bicyclic compound reacts with hydrazoic acid (HN3) at low temperatures (0-5°C). This forms a 3-azidoazetidine intermediate []. Second, the azide group in the intermediate is reduced to an amine using hydrogen gas and a palladium catalyst (Pd/C), yielding the desired N-unsubstituted azetidin-3-amine [].

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。